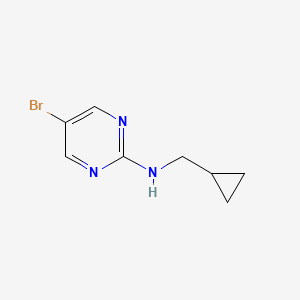

5-bromo-N-(cyclopropylmethyl)pyrimidin-2-amine

Übersicht

Beschreibung

5-bromo-N-(cyclopropylmethyl)pyrimidin-2-amine is an organic compound with the chemical formula C9H11BrN2. It is a derivative of pyrimidine, characterized by the presence of a bromine atom at the 5-position and a cyclopropylmethyl group attached to the nitrogen atom at the 2-position. This compound is typically found as a colorless or off-white crystalline powder and is soluble in most organic solvents such as methanol, ethanol, and dichloromethane .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(cyclopropylmethyl)pyrimidin-2-amine can be achieved through the following steps:

Starting Material: The synthesis begins with 5-bromo-2-pyridinecarboxamide.

Reaction with Cyclopropylmethyl Chloride: The 5-bromo-2-pyridinecarboxamide is reacted with cyclopropylmethyl chloride in the presence of a base such as potassium carbonate. This reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions.

Formation of the Product: The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

5-bromo-N-(cyclopropylmethyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium phosphate (K3PO4) are typically used.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used, resulting in derivatives with different functional groups replacing the bromine atom.

Coupling Reactions: The major products are biaryl compounds formed through the coupling of the pyrimidine ring with aryl boronic acids.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1.1 Neuronal Nitric Oxide Synthase Inhibition

One of the prominent applications of 5-bromo-N-(cyclopropylmethyl)pyrimidin-2-amine is in the development of selective inhibitors for neuronal nitric oxide synthase (nNOS). This enzyme plays a crucial role in neurodegenerative diseases. Compounds structurally related to pyrimidines have shown promise in selectively inhibiting nNOS, which is vital for therapeutic strategies targeting conditions such as Alzheimer's disease and other neurodegenerative disorders . The selectivity and potency of these inhibitors can be attributed to their ability to bind to specific hydrophobic pockets within the enzyme, enhancing their pharmacokinetic properties .

1.2 Anti-inflammatory Properties

Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit significant anti-inflammatory activities. These compounds have been shown to inhibit cyclooxygenase-2 (COX-2) activity, which is relevant in the treatment of inflammatory diseases . For example, specific derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib, indicating their potential as effective anti-inflammatory agents .

Synthesis and Structural Variations

The synthesis of this compound involves several chemical transformations that allow for the introduction of various substituents on the pyrimidine ring. The presence of bromine and cyclopropyl groups enhances the compound's biological activity and selectivity for specific targets. The structural variations can lead to different pharmacological profiles, making it a versatile scaffold in drug design .

3.1 Mechanistic Insights

The biological activity of this compound can be attributed to its interactions at the molecular level with various biological targets. For instance, studies have shown that modifications in the linker regions between the pyrimidine core and substituents can significantly affect binding affinity and selectivity towards nNOS . Additionally, compounds derived from this scaffold demonstrated reduced expression levels of inflammatory markers such as inducible nitric oxide synthase (iNOS) and COX-2 in experimental models .

3.2 Case Studies

Several case studies highlight the efficacy of pyrimidine derivatives in clinical settings:

- A study focused on the anti-inflammatory effects showed that specific derivatives could significantly reduce paw edema in rat models, indicating their potential for treating chronic inflammatory conditions .

- Another investigation into their neuroprotective effects revealed that these compounds could mitigate neuronal damage in models of neurodegeneration by modulating nitric oxide levels and inflammatory responses .

Data Table: Summary of Biological Activities

Wirkmechanismus

The mechanism of action of 5-bromo-N-(cyclopropylmethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It can affect signaling pathways related to cell proliferation and apoptosis, making it a potential candidate for anticancer research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-bromo-N-methyl-pyrimidin-2-amine: Similar in structure but with a methyl group instead of a cyclopropylmethyl group.

5-bromo-2-chloropyridine: Another brominated pyridine derivative with different reactivity and applications.

5-bromo-2-fluoropyridine: Similar in structure but with a fluorine atom, used in different chemical reactions.

Uniqueness

5-bromo-N-(cyclopropylmethyl)pyrimidin-2-amine is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of compounds with specific biological activities and chemical reactivity .

Biologische Aktivität

5-Bromo-N-(cyclopropylmethyl)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's mechanisms of action, biochemical properties, and its implications in therapeutic contexts, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound belongs to a class of pyrimidine derivatives characterized by the presence of a bromine atom and a cyclopropylmethyl substituent. Its chemical structure can be represented as follows:

- Molecular Formula : C8H10BrN3

- Molecular Weight : 232.09 g/mol

The presence of the bromine atom and the cyclopropyl group is crucial for its biological activity, influencing its interaction with various biological targets.

Target Interactions

The compound is hypothesized to interact with multiple biological targets, including enzymes and receptors involved in key signaling pathways. Similar compounds have shown affinity for:

- Cyclooxygenase (COX) Enzymes : Compounds with similar structures have demonstrated anti-inflammatory effects through COX inhibition, particularly COX-2, which is associated with inflammation and pain .

- Protein Kinases : The structural components may allow for interactions with kinases that regulate cell proliferation and survival .

Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit COX-2 activity, similar to established non-steroidal anti-inflammatory drugs (NSAIDs). The IC50 values for related pyrimidine derivatives against COX-2 have been reported around 0.04 μmol, indicating substantial potency .

Anticancer Potential

Research indicates that pyrimidine derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. The compound's structural features may facilitate this effect through:

- Cell Cycle Arrest : By modulating key regulatory proteins involved in the cell cycle.

- Apoptosis Induction : Triggering pathways that lead to programmed cell death .

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial effects against various pathogens. The mechanism may involve disruption of microbial cell membranes or inhibition of essential microbial enzymes.

Experimental Evidence

- In Vitro Studies : A study examining the anti-inflammatory effects of pyrimidine derivatives showed that compounds similar to this compound significantly reduced inflammatory markers in cultured cells .

- Animal Models : In vivo assessments indicated that administration of similar compounds led to reduced edema in carrageenan-induced paw edema models, suggesting effective anti-inflammatory action comparable to indomethacin .

- Structure-Activity Relationship (SAR) : Investigations into SAR highlighted that the presence of electron-donating groups enhances the anti-inflammatory activity of pyrimidine derivatives, suggesting that modifications to the cyclopropylmethyl group could further optimize efficacy .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

5-bromo-N-(cyclopropylmethyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN3/c9-7-4-11-8(12-5-7)10-3-6-1-2-6/h4-6H,1-3H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTVYGWFMSIEZMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.